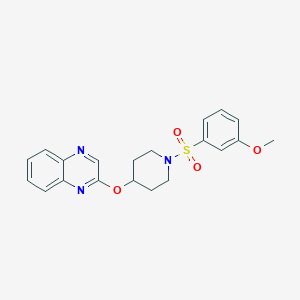

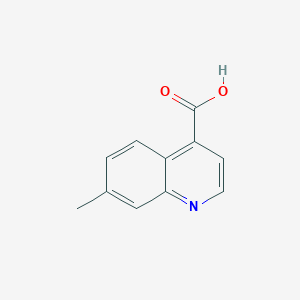

![molecular formula C16H16N6OS B2737909 2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone CAS No. 868969-47-5](/img/structure/B2737909.png)

2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a triazolo ring, a pyridazine ring, and a pyrrolidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a related compound was synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates under mild conditions . Another synthesis involved the use of the chlorinated agent NCS for hydrazones .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The geometry optimization of the molecular structure of a related compound was carried out for the monomer and dimer using the GAUSSIAN 16W program package .Chemical Reactions Analysis

The compound, due to its complex structure, can participate in a variety of chemical reactions. For instance, it can undergo reactions with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, a related compound was found to be a pale yellow solid with a melting point of 188–189 °C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Novel Synthetic Approaches : Research has led to innovative synthetic strategies for constructing [1,2,4]triazolo[4,3-b]pyridazine derivatives, highlighting metal-free methods for oxidative N-N bond formation to create biologically significant structures like 1,2,4-triazolo[1,5-a]pyridines, which are synthesized from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This process features short reaction times and high yields, demonstrating the efficiency of metal-free synthesis in producing complex heterocyclic compounds (Zheng et al., 2014).

Molecular Structure Analysis : Detailed structural analyses of these compounds have been conducted, providing insights into their molecular configurations. For example, the crystal structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one has been elucidated, revealing extensive intermolecular hydrogen bonding and π-π stacking interactions, which are crucial for understanding the compound's chemical behavior and potential interactions with biological targets (Hwang et al., 2006).

Potential Biological Applications

Antitumor and Antimicrobial Activity : The design and synthesis of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side chains, including 1-amino-2-pyrid-3-yl-5-(2-benzoylethylthio)-s-triazole derivatives, have been explored for their in vitro antitumor activity against various cancer cell lines. This research suggests the potential of these compounds in developing new anticancer therapies (Hu et al., 2008).

Antifungal and Insecticidal Activities : Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety have shown promising antifungal and insecticidal activities, indicating the potential application of these compounds in agricultural pest management. The synthesized compounds displayed significant inhibition rates against various fungal pathogens and high mortality rates in pest insects, providing a foundation for further exploration of their use in crop protection (Xu et al., 2017).

Propriétés

IUPAC Name |

2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6OS/c23-15(21-9-1-2-10-21)11-24-14-4-3-13-18-19-16(22(13)20-14)12-5-7-17-8-6-12/h3-8H,1-2,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBCQFRCQAIOSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

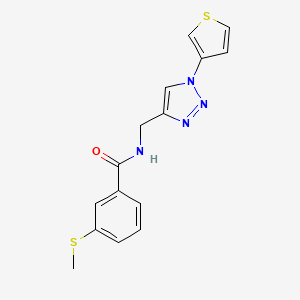

![6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-2-ylhexanamide](/img/structure/B2737828.png)

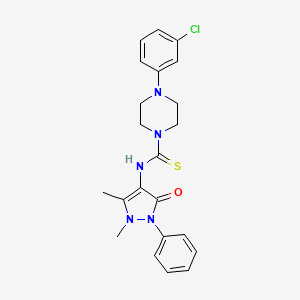

![N-[4-(2-phenylethynyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2737834.png)

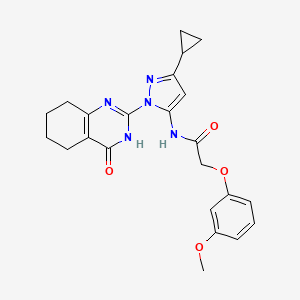

![Methyl 1-oxo-2-[3-(2-sulfanylidene-1,3-benzoxazol-3-yl)propanoylamino]isoquinoline-4-carboxylate](/img/structure/B2737835.png)

![tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate](/img/structure/B2737838.png)

![ethyl 4-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-3-oxobutanoate](/img/structure/B2737839.png)